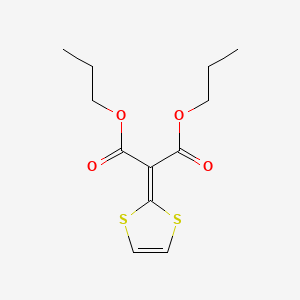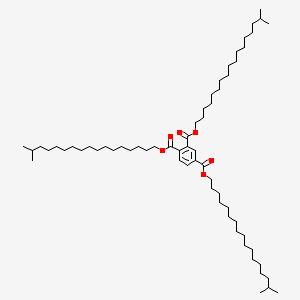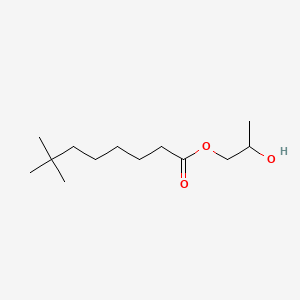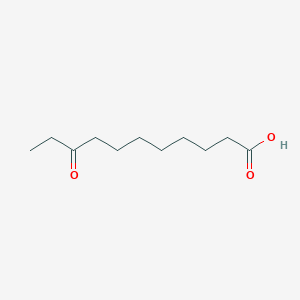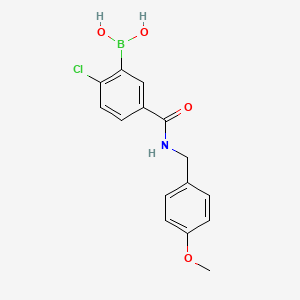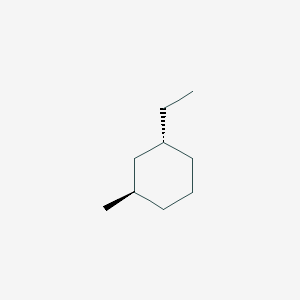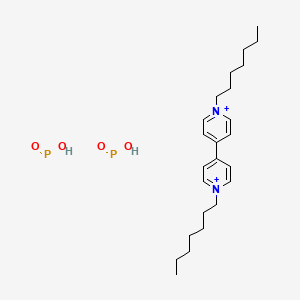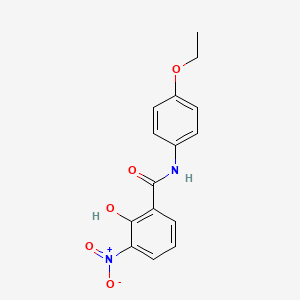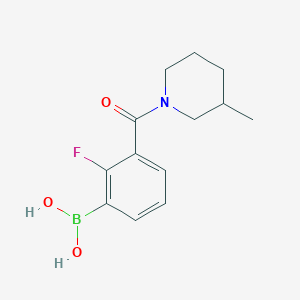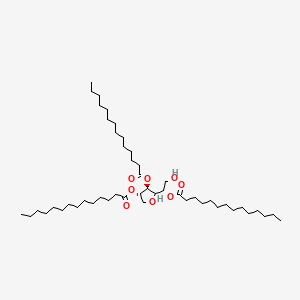
Isononyl undecyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl undecyl phthalate is a phthalate ester commonly used as a plasticizer It is known for its ability to impart flexibility and durability to polyvinyl chloride (PVC) products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isononyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Isononyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ester group with other functional groups.
Major Products Formed:
Hydrolysis: Phthalic acid, isononyl alcohol, and undecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isononyl undecyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, enhancing their mechanical properties.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Widely used in the production of consumer goods such as toys, medical devices, and packaging materials due to its ability to improve the flexibility and durability of plastics.
Wirkmechanismus
The mechanism of action of isononyl undecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression, affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di-2-ethylhexyl phthalate (DEHP)
- Di-n-octyl phthalate (DNOP)
Comparison: Isononyl undecyl phthalate is unique in its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other phthalates. For example, diisononyl phthalate and diisodecyl phthalate have different alkyl chain lengths, affecting their plasticizing efficiency and compatibility with various polymers. This compound’s specific structure allows for a balance between flexibility and durability, making it suitable for specialized applications where other phthalates may not perform as effectively.
Eigenschaften
CAS-Nummer |
96507-82-3 |
|---|---|
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2-O-(7-methyloctyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-4-5-6-7-8-9-10-12-17-22-31-27(29)25-20-15-16-21-26(25)28(30)32-23-18-13-11-14-19-24(2)3/h15-16,20-21,24H,4-14,17-19,22-23H2,1-3H3 |
InChI-Schlüssel |
PPBXJBDOPMSPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



